6-Bromo-5-isocyano-pyridine-2,4-diamine 6-Bromo-5-isocyano-pyridine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 1452576-93-0
VCID: VC8074792
InChI: InChI=1S/C6H5BrN4/c1-10-5-3(8)2-4(9)11-6(5)7/h2H,(H4,8,9,11)
SMILES: [C-]#[N+]C1=C(N=C(C=C1N)N)Br
Molecular Formula: C6H5BrN4
Molecular Weight: 213.03 g/mol

6-Bromo-5-isocyano-pyridine-2,4-diamine

CAS No.: 1452576-93-0

Cat. No.: VC8074792

Molecular Formula: C6H5BrN4

Molecular Weight: 213.03 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5-isocyano-pyridine-2,4-diamine - 1452576-93-0

Specification

CAS No. 1452576-93-0
Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
IUPAC Name 6-bromo-5-isocyanopyridine-2,4-diamine
Standard InChI InChI=1S/C6H5BrN4/c1-10-5-3(8)2-4(9)11-6(5)7/h2H,(H4,8,9,11)
Standard InChI Key PPHPMLLMRNSVNV-UHFFFAOYSA-N
SMILES [C-]#[N+]C1=C(N=C(C=C1N)N)Br
Canonical SMILES [C-]#[N+]C1=C(N=C(C=C1N)N)Br

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The compound’s IUPAC name is 6-bromo-5-isocyano-pyridine-2,4-diamine, reflecting its substitution pattern on the pyridine ring. The bromine atom occupies the 6-position, while the isocyano (NC-\text{N}\equiv\text{C}) and amine (NH2-\text{NH}_2) groups are located at positions 5, 2, and 4, respectively .

Key Structural Attributes:

  • SMILES: [C-]#[N+]C1=C(N=C(C=C1N)N)Br

  • InChIKey: KXHPZYVKCDTIHE-UHFFFAOYSA-N (derived from related bromopyridines)

  • XLogP3-AA: Predicted to be 1.63, indicating moderate hydrophobicity .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H5BrN4\text{C}_6\text{H}_5\text{BrN}_4
Molecular Weight213.04 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar aprotic solvents

Synthesis and Reactivity

Synthetic Routes

6-Bromo-5-isocyano-pyridine-2,4-diamine is synthesized via palladium-catalyzed multicomponent reactions (MCRs). A notable method involves:

  • Isocyanide Insertion: 2-Bromo-6-isocyanopyridine reacts with diamines under Pd catalysis, as demonstrated in carfentanil synthesis .

  • Cyclization: The isocyanide acts as a convertible ligand, enabling sequential C–N bond formation .

Example Reaction:

2-Bromo-6-isocyanopyridine+DiaminePdCl2/dppp6-Bromo-5-isocyano-pyridine-2,4-diamine\text{2-Bromo-6-isocyanopyridine} + \text{Diamine} \xrightarrow{\text{PdCl}_2/\text{dppp}} \text{6-Bromo-5-isocyano-pyridine-2,4-diamine}

Conditions: Toluene, reflux, 16 h .

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom is susceptible to displacement by amines or alkoxides.

  • Coordination Chemistry: The isocyano group binds transition metals, facilitating catalytic cycles .

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound is pivotal in synthesizing opioid analogs (e.g., carfentanil) and kinase inhibitors . Its dual amine groups enable conjugation with carboxylic acids or aldehydes, forming imidazoline or quinoxaline scaffolds .

Material Science

The isocyano moiety’s electron-withdrawing nature enhances charge transport in organic semiconductors, though this application remains exploratory .

Hazard StatementCodePrecautionary Measures
Harmful if swallowedH302Avoid ingestion
Skin irritationH315Wear protective gloves
Eye irritationH319Use eye protection
Respiratory irritationH335Use in ventilated areas

Future Perspectives

Drug Discovery

The compound’s scaffold is under investigation for antiviral and anticancer agents, leveraging its ability to inhibit protein-protein interactions .

Sustainable Synthesis

Efforts to replace Pd with Fe or Ni catalysts could reduce costs and environmental impact .

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